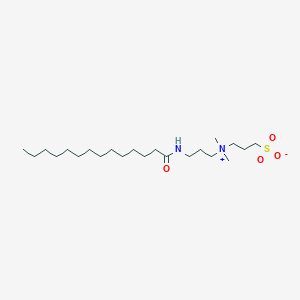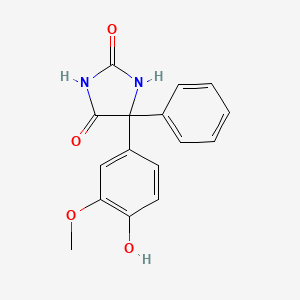
MCAT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methcathinone, commonly referred to as MCAT, is a synthetic stimulant belonging to the cathinone class. It is structurally similar to methamphetamine and cathinone, the active ingredient in the khat plant. Methcathinone is known for its potent stimulant effects, including increased alertness, euphoria, and enhanced sensory perception .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methcathinone can be synthesized through the oxidation of ephedrine or pseudoephedrine using potassium permanganate in an acidic medium. The reaction typically involves dissolving ephedrine or pseudoephedrine in a solvent such as ethanol, followed by the gradual addition of potassium permanganate. The mixture is then stirred and heated to facilitate the oxidation process .
Industrial Production Methods
Industrial production of methcathinone involves more sophisticated techniques to ensure purity and yield. One common method is the catalytic reduction of 2-methylamino-1-phenylpropan-1-one using hydrogen gas in the presence of a palladium catalyst. This method is preferred for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Methcathinone undergoes several types of chemical reactions, including:
Oxidation: Methcathinone can be further oxidized to form 2-methylamino-1-phenylpropan-1-one.
Reduction: It can be reduced to methamphetamine using reducing agents such as lithium aluminum hydride.
Substitution: Methcathinone can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: 2-methylamino-1-phenylpropan-1-one.
Reduction: Methamphetamine.
Substitution: Various substituted methcathinone derivatives.
Scientific Research Applications
Methcathinone has been extensively studied for its effects on the central nervous system. It is used as a model compound to understand the mechanisms of action of synthetic cathinones. Research has shown that methcathinone increases neuronal activity and enhances sensory processing efficiency, making it a valuable tool in neuroscience research .
In the field of medicine, methcathinone is used to study the effects of stimulant drugs on neurotransmitter systems, particularly dopamine, norepinephrine, and serotonin. Its structural similarity to methamphetamine makes it a useful compound for investigating the pharmacological properties of amphetamines .
Mechanism of Action
Methcathinone exerts its effects by enhancing monoaminergic neurotransmission. It inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. Methcathinone also promotes the release of neurotransmitters stored in synaptic vesicles and interacts directly with neurotransmitter receptors .
Comparison with Similar Compounds
Methcathinone is often compared to other synthetic cathinones and amphetamines due to its similar structure and effects. Some similar compounds include:
Methamphetamine: Both compounds have stimulant effects, but methamphetamine is more potent and has a longer duration of action.
Cathinone: The natural counterpart found in the khat plant, with milder effects compared to methcathinone.
3,4-methylenedioxymethamphetamine (MDMA): Known for its empathogenic effects, MDMA has a different mechanism of action, primarily affecting serotonin levels.
Methcathinone’s unique combination of stimulant properties and its ability to enhance sensory processing make it distinct from other similar compounds .
Properties
CAS No. |
36653-52-8 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
5-(4-hydroxy-3-methoxyphenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O4/c1-22-13-9-11(7-8-12(13)19)16(10-5-3-2-4-6-10)14(20)17-15(21)18-16/h2-9,19H,1H3,(H2,17,18,20,21) |
InChI Key |
SVDVJBWDBYSQLO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3)O |
Synonyms |
5-(4-hydroxy-3-methoxyphenyl)-5-phenylhydantoin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



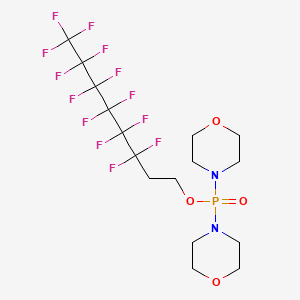

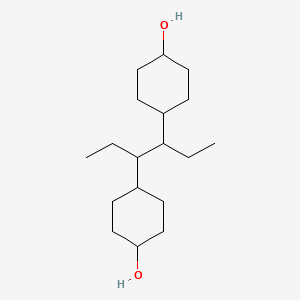
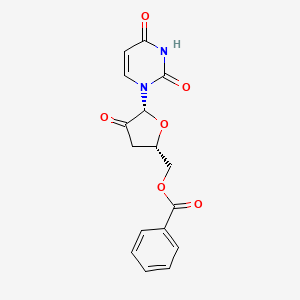
![1-But-2-en-2-yl-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1228115.png)
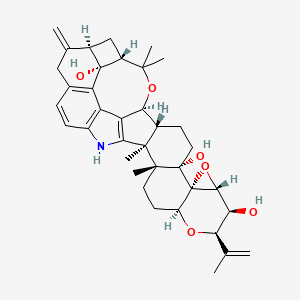
![5-Ethyl-2-[[[3-(4-morpholinyl)-4-nitrophenyl]-oxomethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1228120.png)
![2-[[4-(3-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1228121.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)-1-imidazolidinyl]acetamide](/img/structure/B1228125.png)
![N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1228127.png)

